Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a versatile scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s plausible that it interacts with its targets through a similar mechanism as other 1,2,4-triazolo[1,5-a]pyridine compounds, which involves binding to the active site of the target proteins and inhibiting their function .
Biochemical Pathways
Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine compounds, it may affect pathways related to inflammation, cell proliferation, and cellular metabolism .
Pharmacokinetics
The compound’s molecular properties such as its molecular weight, polar surface area, and logp value suggest that it may have good bioavailability .
Result of Action
Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine compounds, it may have anti-inflammatory, antiproliferative, and metabolic regulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multicomponent reactions (MCRs), which are efficient and allow for the rapid assembly of complex molecules. One common method is the Biginelli-like reaction, which involves the condensation of ethyl acetoacetate, 3-amino-1,2,4-triazole, and an aldehyde under acidic conditions . This reaction proceeds through the formation of an intermediate dihydropyrimidine, which is then oxidized to yield the desired triazolopyrimidine.
Industrial Production Methods: Industrial production of this compound can be scaled up using microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound through a tandem reaction mechanism .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro derivatives can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to introduce new functional groups.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals due to their favorable pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives such as:
Ethyl 2-amino-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: This compound has similar synthetic routes but different biological activities due to the presence of a phenyl group.
7-aryl-5-methyl-2-amino[1,2,4]triazolo[1,5-a]pyrimidines: These compounds exhibit different regioselectivity and biological properties depending on the nature of the aryl substituent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.
Properties
IUPAC Name |
ethyl 2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-3-16-7(15)6-4-11-9-12-8(10)13-14(9)5(6)2/h4H,3H2,1-2H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLNPNXWKHHMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)N)N=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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